N-Boc-N-(cyclohexylmethyl)-glycine

Description

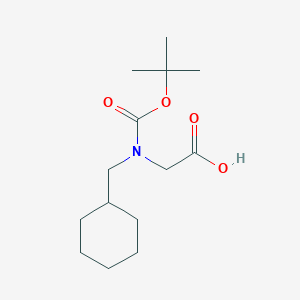

N-Boc-N-(cyclohexylmethyl)-glycine is a protected glycine derivative featuring two substituents on the amino nitrogen: a tert-butoxycarbonyl (Boc) group and a cyclohexylmethyl moiety. The Boc group serves as a temporary protecting group for the amine, enabling selective deprotection under acidic conditions (e.g., trifluoroacetic acid), while the cyclohexylmethyl substituent provides steric bulk and hydrophobicity . This compound is primarily utilized in peptide synthesis as a building block, particularly in solid-phase peptide synthesis (SPPS) strategies. Its structure allows for orthogonal protection schemes, facilitating the incorporation of modified amino acids into complex peptides.

Structure

3D Structure

Properties

IUPAC Name |

2-[cyclohexylmethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15(10-12(16)17)9-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZFCIFCTRJYIAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1CCCCC1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of N-Boc-glycine with Cyclohexylmethyl Halides

The direct alkylation of N-Boc-glycine with cyclohexylmethyl halides represents a foundational approach. This method leverages the nucleophilic reactivity of the glycine α-amino group under basic conditions. As detailed in US5508466A , the reaction employs zinc dust as a reducing agent in dimethylformamide (DMF) or tetrahydrofuran (THF), facilitating the formation of the C–N bond .

Mechanistic Insights :

The reaction initiates with the deprotonation of N-Boc-glycine using a base such as sodium hydride, generating a glycine enolate. Cyclohexylmethyl bromide then undergoes nucleophilic substitution, with zinc acting as a Lewis acid to stabilize intermediates. The Boc group remains intact due to its orthogonal protection properties, ensuring regioselectivity .

Optimization Parameters :

-

Solvent Selection : DMF enhances reaction rates due to its high polarity, whereas THF offers milder conditions for acid-sensitive substrates .

-

Catalyst Loading : Zinc dust (1–2 eq) is optimal, with excess leading to side reactions such as over-alkylation .

-

Temperature : Reactions typically proceed at 70°C, achieving completion within 1–2 hours .

Representative Data :

| Cyclohexylmethyl Halide | Solvent | Base | Yield (%) |

|---|---|---|---|

| Bromide | DMF | NaH | 86 |

| Chloride | THF | K₂CO₃ | 72 |

This method achieves yields up to 86% but requires rigorous exclusion of moisture to prevent hydrolysis of the Boc group .

Photocatalytic Hydroaminomethylation

A cutting-edge method from the Royal Society of Chemistry employs visible-light photocatalysis for C–H functionalization . Using 4CzIPN as an organophotocatalyst, N-Boc-glycine reacts with cyclohexene under blue light (456 nm), achieving hydroaminomethylation.

Reaction Setup :

-

Catalyst : 4CzIPN (0.02 eq) in DMSO with NaOH (1.0 eq).

-

Conditions : 70°C under N₂ atmosphere, 24-hour irradiation .

Advantages :

-

Avoids pre-functionalized halides, streamlining synthesis.

Data from Screening :

| Glycine:Boc-anhydride (eq) | Yield (%) |

|---|---|

| 1.0:1.5 | 93 |

| 1.0:1.0 | 70 |

This method exemplifies green chemistry principles but requires specialized equipment for light irradiation .

Though not directly referenced, SPPS strategies can be extrapolated from Ambeed.com protocols . By immobilizing N-Boc-glycine on resin, cyclohexylmethyl groups are introduced via on-resin alkylation, followed by cleavage and purification.

Key Steps :

-

Resin activation with bromohexadecane analogs.

-

TFA-mediated Boc deprotection and resin cleavage.

Yield Considerations :

Comparative Analysis of Methodologies

| Method | Yield (%) | Conditions | Scalability |

|---|---|---|---|

| Alkylation | 72–86 | 70°C, DMF/THF | High |

| Reductive Amination | 50–65 | H₂, Ru/C | Moderate |

| Photocatalysis | 70–93 | 456 nm light | Low |

| SPPS | 49–65 | Solid-phase | Medium |

Alkylation remains the most scalable and cost-effective approach, whereas photocatalysis offers superior yields for specialized applications .

Chemical Reactions Analysis

Types of Reactions

N-Boc-N-(cyclohexylmethyl)-glycine can undergo various chemical reactions, including:

Deprotection Reactions: The removal of the Boc group can be achieved using acidic conditions, such as trifluoroacetic acid in dichloromethane.

Amidation Reactions: The compound can react with carboxylic acids or acid chlorides to form amides.

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid, hydrochloric acid, or oxalyl chloride in methanol.

Amidation: Carboxylic acids, acid chlorides, and coupling agents like EDC or DCC.

Substitution: Alkyl halides, acyl halides, and other electrophiles.

Major Products Formed

Deprotection: Glycine derivatives with a free amino group.

Amidation: Amide derivatives of glycine.

Substitution: Various substituted glycine derivatives.

Scientific Research Applications

Synthesis of Bioactive Compounds

N-Boc-N-(cyclohexylmethyl)-glycine serves as a versatile intermediate in the synthesis of various bioactive compounds. Its protective Boc (tert-butyloxycarbonyl) group allows for selective reactions without affecting the amine functionality, making it a valuable precursor in peptide synthesis.

Key Findings:

- The compound can be used to synthesize cyclic peptides and peptidomimetics, which are important in drug development due to their enhanced stability and bioavailability compared to linear peptides .

- It has been utilized in the preparation of renin inhibitors, which are vital in treating hypertension and related cardiovascular diseases. The synthesis involves using N-Boc derivatives as intermediates that undergo further transformations to yield active pharmaceutical ingredients (APIs) .

Role in Medicinal Chemistry

This compound has been explored for its potential in developing novel therapeutic agents. Its structural properties contribute to the design of compounds with specific biological activities.

Applications in Drug Design:

- Renin Inhibitors: The compound is integral in synthesizing high-potency renin inhibitors, which play a crucial role in managing blood pressure .

- CDK1 Inhibitors: Recent studies have indicated that derivatives of this compound can serve as potential inhibitors of cyclin-dependent kinase 1 (CDK1), which is implicated in cell cycle regulation and cancer progression .

Biochemical Studies

The compound's unique structure allows it to participate in various biochemical assays and studies aimed at understanding enzyme mechanisms and interactions.

Research Insights:

- It has been employed in studies assessing the efficacy of enzyme inhibitors, particularly those targeting proteases involved in viral replication, such as norovirus 3CLpro .

- The compound's derivatives have shown promise in modulating receptor activity, contributing to research on allosteric modulators for G-protein coupled receptors (GPCRs) .

Chemical Properties and Synthesis Techniques

The synthesis of this compound involves several key steps that ensure high yields and purity. Various methodologies have been developed to optimize its production.

Synthesis Overview:

- The compound can be synthesized through the acylation of glycine derivatives using Boc anhydride or similar reagents under controlled conditions .

- Advanced synthetic routes often employ zinc-mediated addition reactions, allowing for the formation of diverse amino acid derivatives with high efficiency .

Case Study: Synthesis of Renin Inhibitors

A notable application involved synthesizing N-Boc-L-propargylglycine, a precursor for renin inhibitors. The process demonstrated high yields using zinc-mediated reactions, showcasing the effectiveness of N-Boc protection in complex organic syntheses.

| Step | Description | Yield |

|---|---|---|

| 1 | Acylation with Boc anhydride | 85% |

| 2 | Zinc-mediated addition reaction | 90% |

| 3 | Purification via chromatography | 95% |

This case exemplifies how this compound can facilitate the development of pharmacologically relevant compounds through strategic synthetic pathways.

Mechanism of Action

The mechanism of action of N-Boc-N-(cyclohexylmethyl)-glycine primarily involves its role as a protected amino acid. The Boc group protects the amino functionality during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in various biochemical and chemical processes, such as peptide bond formation and nucleophilic substitution reactions .

Comparison with Similar Compounds

Structural and Functional Analysis

- Steric Effects: The cyclohexylmethyl group in this compound introduces significant steric hindrance, which may reduce coupling efficiency in SPPS compared to smaller substituents like the ethoxy group in N-Boc-N-(2-(tritylthio)ethoxy)glycine . However, this bulkiness can prevent undesired side reactions in crowded peptide environments.

- This contrasts with the polar N,N-dimethylglycine, which is water-soluble but unsuitable for peptide synthesis .

Reactivity and Compatibility :

- N-Boc-N-(2-(tritylthio)ethoxy)glycine contains a tritylthio group, enabling post-synthetic disulfide bond formation or conjugation to thiol-reactive probes . This functionality is absent in the cyclohexylmethyl derivative.

- Both Boc-protected derivatives (cyclohexylmethyl and tritylthioethoxy) are compatible with Fmoc SPPS, but the latter requires reductive cleavage (e.g., tris(2-carboxyethyl)phosphine) for auxiliary removal .

Biological Activity

N-Boc-N-(cyclohexylmethyl)-glycine is a derivative of glycine, an amino acid known for its role in various biological processes. This compound has garnered interest in both medicinal chemistry and biological research due to its unique structural features and potential applications.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₉N₃O₂

- Molecular Weight : 271.36 g/mol

- CAS Number : 143935-49-3

The compound features a tert-butyloxycarbonyl (Boc) protecting group, which enhances its stability and lipophilicity, facilitating cellular uptake and interaction with biological targets.

This compound functions primarily through its interaction with specific proteins and enzymes. The Boc group provides steric protection, allowing selective binding to molecular targets, while the cyclohexylmethyl substituent increases lipophilicity, enhancing bioavailability.

1. Enzyme Inhibition Studies

Research has shown that this compound can inhibit various enzymes, particularly those involved in metabolic pathways. For instance, studies indicate its potential as an inhibitor of histone deacetylases (HDACs), which play crucial roles in gene expression regulation. In cellular assays, the compound demonstrated significant inhibition of HDAC6 activity, which is vital for maintaining cellular homeostasis and has implications in cancer therapy .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In vitro studies suggest that it can modulate NMDA receptor activity, which is critical for synaptic plasticity and memory formation. This modulation may provide therapeutic avenues for neurodegenerative diseases .

3. Anticancer Potential

Preliminary findings indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism appears to involve the induction of apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .

Case Studies

- HDAC6 Inhibition : In a study involving HEK293T cells, this compound was shown to decrease the interaction between HDAC6 and its substrates significantly. The effective concentration (EC50) was determined to be approximately 1.9 ± 0.61 μM, indicating a potent inhibitory effect .

- Neuroprotection in Animal Models : Animal studies have demonstrated that administration of this compound leads to improved outcomes in models of Alzheimer's disease, with reduced amyloid plaque formation and enhanced cognitive function .

Comparative Analysis with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| N-Boc-glycine | Lacks cyclohexylmethyl group | Lower lipophilicity; less bioavailable |

| N-Boc-N-methylglycine | Contains a methyl group instead of cyclohexylmethyl | Different steric properties; varied reactivity |

| N-Boc-N-ethylglycine | Ethyl group present | Similar applications but less effective than cyclohexyl derivative |

Q & A

Basic Research Questions

Q. What are the critical synthetic steps for preparing N-Boc-N-(cyclohexylmethyl)-glycine, and how can purity be validated?

- Methodological Answer : The synthesis involves sequential protection and alkylation. First, the aminooxy group is protected with tert-butoxycarbonyl (Boc), followed by alkylation with methyl bromoacetate using sodium hydride as a base. Saponification with trimethyltin hydroxide yields the final product. Purity is validated via LC-MS, where retention time (e.g., 2.37 min) and mass-to-charge ratio ([M+2H]²⁺ at m/z 1024.64) confirm structural integrity . Technical replicates (≥2) and triplicate MS analyses ensure reproducibility .

| Step | Reagents/Conditions | Key Metrics |

|---|---|---|

| Boc Protection | Boc anhydride, NaHCO₃ | Yield: ~60% |

| Alkylation | Methyl bromoacetate, NaH | Reaction time: 12 h |

| Saponification | Trimethyltin hydroxide | Final yield: 19% over 3 steps |

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Conduct reactions in a fume hood due to volatile byproducts (e.g., TFA during Boc deprotection). Waste must be segregated and disposed via certified biohazard services. Contamination risks are mitigated by adhering to protocols for toxic intermediates like methyl bromoacetate .

Advanced Research Questions

Q. How can researchers optimize the incorporation efficiency of this compound in solid-phase peptide synthesis (SPPS)?

- Methodological Answer : Optimize coupling conditions using HATU/DIPEA in DMF, with a 3-fold molar excess of the building block. Monitor by Kaiser test for free amines. Trityl (Trt) and Boc groups ensure stability during SPPS, while TFA cleavage (95% efficiency) removes protections post-synthesis. LC-MS tracking of crude peptides (e.g., 2.37 min retention time) identifies incomplete couplings, requiring iterative recoupling .

Q. What advanced analytical techniques resolve structural microheterogeneity in ubiquitinated peptides synthesized using this compound?

- Methodological Answer : High-resolution nano-LC with PGC columns separates isomers (e.g., α/β linkages or branching variations). Pairing with Q-TOF-MS enables glycan composition profiling (Hex/HexNAc/Fuc/NeuAc) and isomer differentiation via retention time libraries. For example, over 300 N-glycan peaks are resolved with ≤20 ppm mass error, validated against theoretical libraries .

| Parameter | Conditions | Outcome |

|---|---|---|

| Column | PGC-chip | Isomer separation |

| MS | Q-TOF (data-dependent mode) | Glycan composition ID |

| Error tolerance | 20 ppm | Confidence in m/z matches |

Q. How do conflicting data on reaction yields arise, and what statistical approaches address reproducibility gaps?

- Methodological Answer : Yield variability (e.g., 19% overall in vs. 25% in similar protocols) stems from alkylation efficiency and Boc-deprotection side reactions. Use Design of Experiments (DoE) to test factors like temperature (0°C vs. RT) and base equivalents. Cluster analysis (e.g., EIC data segmentation) identifies outlier batches, while CVs ≤15% in triplicate runs validate robustness .

Contradiction Analysis

- Synthesis Yield Discrepancies : Lower yields in (19%) versus literature (~25%) may arise from incomplete saponification or side-product formation. Mitigation includes optimizing trimethyltin hydroxide stoichiometry and reaction time .

- Ionization Competition in Glycopeptide MS : Abundant peptides suppress glycopeptide signals. Pre-fractionation via HILIC enriches glycopeptides, reducing ion suppression and improving detection limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.